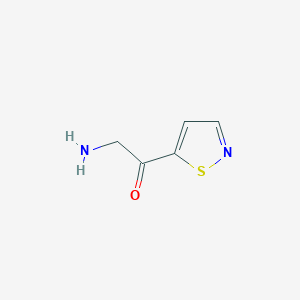

2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

2-amino-1-(1,2-thiazol-5-yl)ethanone |

InChI |

InChI=1S/C5H6N2OS/c6-3-4(8)5-1-2-7-9-5/h1-2H,3,6H2 |

InChI Key |

JFWSTJIHUVPVGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=C1)C(=O)CN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Amino 1 1,2 Thiazol 5 Yl Ethan 1 One

Reactivity Profiles of the α-Amino Ketone Moiety

The α-amino ketone functional group is characterized by the presence of a primary amino group adjacent to a carbonyl group. This proximity influences the reactivity of both the amine and the ketone, as well as the intervening α-carbon.

Nucleophilic Characteristics of the Amino Group

The primary amino group in 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one exhibits nucleophilic properties, readily participating in reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen atom is available for bond formation, leading to a range of derivatization possibilities.

Common reactions involving the amino group include acylation, alkylation, and condensation with carbonyl compounds. For instance, treatment with acid chlorides or anhydrides results in the formation of the corresponding amides. Similarly, reaction with alkyl halides can yield secondary and tertiary amines, although careful control of reaction conditions is necessary to prevent over-alkylation.

Condensation reactions with aldehydes and ketones are also a key feature of the amino group's reactivity. These reactions, often proceeding via an imine intermediate, can lead to the formation of various heterocyclic structures. For example, multicomponent reactions involving 2-aminothiazole (B372263) derivatives, aldehydes, and active methylene (B1212753) compounds have been utilized to synthesize complex heterocyclic systems like thiazolopyrimidines.

The nucleophilicity of the amino group in 2-aminothiazole derivatives has been quantitatively assessed, providing a basis for predicting its reactivity in various chemical transformations. The electronic nature of the thiazole (B1198619) ring can influence the basicity and nucleophilicity of the exocyclic amino group.

Table 1: Examples of Reactions Involving the Amino Group of 2-Aminothiazole Analogs

| Reactant | Product Type | Reaction Conditions |

| Acid Chloride/Anhydride | Amide | Base catalyst (e.g., pyridine, triethylamine) |

| Alkyl Halide | Secondary/Tertiary Amine | Base, solvent |

| Aldehyde/Ketone | Imine (Schiff base) | Acid or base catalysis |

| Isothiocyanate | Thiourea derivative | Solvent (e.g., DMF, ethanol) |

Electrophilic Properties and Condensation Reactions of the Carbonyl Group

The carbonyl group in 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one possesses an electrophilic carbon atom, which is susceptible to attack by nucleophiles. This reactivity is central to a variety of condensation reactions.

One of the notable reactions is the Knoevenagel condensation, where the ketone reacts with an active methylene compound in the presence of a basic catalyst. This reaction leads to the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated ketone. The use of a mild base is crucial to prevent self-condensation of the ketone.

Another important reaction is the Mannich reaction, a three-component condensation involving the α-amino ketone, an aldehyde (often formaldehyde), and a compound with an active hydrogen. This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base.

The carbonyl group can also undergo condensation with hydrazines to form hydrazones, with hydroxylamine (B1172632) to form oximes, and with semicarbazide (B1199961) to form semicarbazones. These reactions are valuable for both derivatization and the synthesis of more complex molecules.

α-Carbon Acidity and Enolization Pathways

The hydrogen atoms on the α-carbon (the carbon atom adjacent to the carbonyl group) of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one exhibit a degree of acidity. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting carbanion (enolate) through resonance.

The formation of an enolate is a key step in many reactions of ketones. This can be achieved by treatment with a suitable base. The enolate can then act as a nucleophile, reacting with various electrophiles.

The α-amino ketone can also exist in equilibrium with its enol tautomer. Enolization can be catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, increasing the acidity of the α-proton. In a basic medium, the α-proton is directly removed to form the enolate, which is then protonated on the oxygen to yield the enol. The extent of enolization depends on the structure of the ketone and the reaction conditions. The presence of the 1,2-thiazole ring may influence the stability of the enol form.

Chemical Transformations Involving the 1,2-Thiazole Ring

The 1,2-thiazole ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic reactions. The presence of the amino ketone substituent at the 5-position influences the regioselectivity and reactivity of these transformations.

Electrophilic Substitution Reactions on the Thiazole Core

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds, including thiazoles. The position of substitution on the thiazole ring is directed by the heteroatoms and any existing substituents. In general, for unsubstituted thiazole, electrophilic attack is favored at the C5 position due to the electron-donating effect of the sulfur atom. pharmaguideline.comias.ac.in

However, in 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one, the C5 position is already occupied by the aminoethanone group. The directing influence of this substituent on further electrophilic attack needs to be considered. Acyl groups are generally deactivating and meta-directing in benzene (B151609) systems. In the context of the thiazole ring, the situation is more complex. Electrophilic substitution on 5-substituted thiazoles can potentially occur at the C4 or C2 positions, depending on the nature of the substituent and the reaction conditions. For instance, bromination of 5-methylthiazole (B1295346) has been reported to yield the 2-bromo-5-methylthiazole. nih.gov

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can be less straightforward with heterocyclic systems like thiazole.

Table 2: Potential Electrophilic Substitution Reactions on the Thiazole Ring

| Reaction | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-Amino-1-(4-bromo-1,2-thiazol-5-yl)ethan-1-one |

| Nitration | HNO₃/H₂SO₄ | 2-Amino-1-(4-nitro-1,2-thiazol-5-yl)ethan-1-one |

Nucleophilic Reactions and Ring Transformations

Nucleophilic attack on the thiazole ring is generally less common than electrophilic substitution and typically requires the presence of a good leaving group or activation of the ring. The C2 position of the thiazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com

In the case of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one, direct nucleophilic substitution on the ring is unlikely without prior modification. However, if a suitable leaving group were present on the ring (for example, a halogen atom introduced via electrophilic substitution), it could potentially be displaced by a nucleophile.

Ring transformation reactions of 1,2-thiazoles (isothiazoles) are also known, although they often require specific conditions or reactive intermediates. For example, some isothiazolium salts have been shown to undergo ring-opening and recyclization in the presence of nucleophiles to form other heterocyclic systems. The stability of the 1,2-thiazole ring in 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one suggests that harsh conditions would be necessary to induce ring transformations.

Reaction Mechanism Elucidation and Kinetic Studies for Key Derivatization Pathways

There is a notable absence of published studies focusing on the elucidation of reaction mechanisms or kinetic analysis for the derivatization of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one. General knowledge of the reactivity of 2-aminothiazoles suggests that derivatization can occur at the exocyclic amino group, the thiazole ring nitrogen, or the carbon atoms of the ring, depending on the reagents and reaction conditions.

Selectivity in Multi-functional Transformations of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one

The presence of multiple reactive sites in 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one makes selectivity a critical aspect of its chemical transformations. Key areas where selectivity would be crucial include:

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in reactions with electrophiles, the competition between the amino group and the thiazole nitrogen would be a primary determinant of the product distribution. The carbonyl group also presents a site for nucleophilic attack. Understanding and controlling this chemoselectivity would be paramount for its use in synthesis.

Regioselectivity: Within the thiazole ring, there are multiple positions where reactions such as electrophilic substitution could occur. The directing effects of the existing amino and ethanone (B97240) groups would influence the position of substitution. Again, specific studies are required to determine these preferences.

Stereoselectivity: For reactions that could generate chiral centers, understanding the factors that control the stereochemical outcome would be important.

The control of selectivity in multi-functional compounds is often achieved by careful choice of reagents, catalysts, solvents, and reaction temperatures. For example, protecting groups could be employed to block one reactive site while another is being modified. The interplay between kinetic and thermodynamic control could also be exploited to favor the formation of a desired isomer. However, without experimental data or theoretical calculations for 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one, a discussion of these aspects would lack the required scientific rigor.

Advanced Spectroscopic and Structural Characterization of 2 Amino 1 1,2 Thiazol 5 Yl Ethan 1 One

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C NMR, 2D NMR)

No published ¹H, ¹³C, or 2D NMR spectroscopic data for 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one could be found. This information is essential for confirming the molecular structure, including the specific arrangement of protons and carbons and their connectivity.

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pattern Determination

Detailed mass spectrometry analysis, including molecular ion peak and specific fragmentation patterns for 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one, is not available in the scientific literature. Such data would be critical for confirming the compound's molecular weight and elemental composition.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No experimental Infrared (IR) or Raman spectra for 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one have been reported. These techniques are fundamental for identifying the presence of key functional groups, such as the amino group (N-H), carbonyl group (C=O), and the characteristic vibrations of the 1,2-thiazole ring.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

There are no published X-ray crystallography studies for 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one. This analysis is necessary to determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)

The requested compound is not chiral, and therefore, chiroptical spectroscopy for stereochemical assignment is not applicable. Should chiral derivatives be synthesized, this technique would be relevant, but no such data exists.

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Isolation

Computational and Theoretical Investigations of 2 Amino 1 1,2 Thiazol 5 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous properties can be derived.

Density Functional Theory (DFT) for Ground State PropertiesDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state properties of molecules. For 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one, DFT calculations would typically be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Investigate the distribution of electrons through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic excitation properties.

Determine Thermodynamic Stability: Calculate key thermodynamic quantities such as the enthalpy of formation and Gibbs free energy to assess the molecule's stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions.

Despite the widespread use of DFT for characterizing thiazole (B1198619) derivatives, specific studies detailing these ground-state properties for 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one are not presently available in published literature.

Ab Initio Methods for Higher-Level Electronic Structure AnalysisAb initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that do not rely on experimental data for their fundamental parameters. They are generally more computationally demanding than DFT but can offer higher accuracy, especially for excited states and complex electronic phenomena. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods could be applied to:

Provide a benchmark for DFT results.

More accurately calculate electron correlation effects, leading to a more refined understanding of bonding.

Investigate excited electronic states with high precision.

Currently, there are no specific published studies employing high-level ab initio methods for the electronic structure analysis of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one.

Conformational Analysis and Molecular Dynamics Simulations

The biological and material properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the different spatial arrangements (conformers) a molecule can adopt and their relative energies. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility. For 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one, these studies would reveal:

The preferred conformations of the molecule in different environments (e.g., in a vacuum, in solution).

The energy barriers between different conformers.

How the molecule's structure fluctuates at finite temperatures.

Such information is critical for understanding how the molecule might interact with biological targets like enzymes or receptors. However, specific conformational analyses or MD simulation studies for 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one have not been reported in the scientific literature.

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an invaluable tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the high-energy transition states that govern reaction rates. For 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one, this could involve modeling:

Its synthesis pathways to optimize reaction conditions.

Potential degradation or metabolic pathways.

Its reactivity with other molecules by calculating activation energy barriers.

Detailed computational investigations into the reaction mechanisms and transition states involving 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one are not currently available.

Prediction of Spectroscopic Parameters from Theoretical Models

Quantum chemical calculations can predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures. Theoretical models can generate:

Vibrational Spectra (IR and Raman): By calculating vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions.

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to help assign complex NMR spectra.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, correlating them with the molecule's electronic structure.

While this is a common practice for characterizing novel compounds, theoretically predicted spectroscopic parameters for 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one have not been published.

Intermolecular Interactions and Supramolecular Assembly Studies (e.g., Hirshfeld Surface Analysis)

The way molecules pack together in the solid state determines the properties of the bulk material. Understanding the non-covalent interactions (like hydrogen bonds, van der Waals forces, and π-π stacking) that govern this packing is crucial. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions within a crystal lattice. This analysis partitions crystal space to define a unique volume for each molecule and maps various properties onto this surface. For 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one, this analysis would:

Identify the key intermolecular contacts responsible for holding the crystal together.

Generate 2D fingerprint plots that provide a concise summary of the intermolecular contact patterns.

While studies on similar thiazole derivatives have utilized Hirshfeld surface analysis to great effect, a specific investigation detailing the intermolecular interactions and supramolecular assembly of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one is absent from the current body of scientific literature.

2 Amino 1 1,2 Thiazol 5 Yl Ethan 1 One As a Versatile Synthetic Intermediate

Role as a Precursor for Diverse Nitrogenous Heterocycles

The strategic placement of a nucleophilic amino group and an electrophilic ketone group in a 1,2-relationship makes 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one an ideal starting material for constructing various nitrogen-containing heterocycles through cyclocondensation reactions. rsc.org

Construction of Pyrazine (B50134) and Pyrrole (B145914) Derivatives

The α-amino ketone moiety is a classic precursor for the synthesis of pyrazine rings. The self-condensation of two molecules of an α-amino ketone, or the reaction of one molecule with another α-dicarbonyl compound, can lead to the formation of a dihydropyrazine (B8608421) intermediate, which subsequently oxidizes to the aromatic pyrazine. youtube.comnih.gov A more direct method involves the cyclization of an aminothiazole derivative with a 1,2-dicarbonyl compound or its equivalent, such as 1,2-ethylenediamine, to yield the corresponding 2-amino-pyrazine. nih.gov

Pyrrole derivatives can also be synthesized from this intermediate. rsc.org A common strategy is the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a compound containing a reactive methylene (B1212753) group, typically a β-ketoester or 1,3-dicarbonyl compound. This reaction provides a direct route to highly substituted and functionalized pyrroles. organic-chemistry.orgnih.gov

Synthesis of Fused Polycyclic Systems

The bifunctional nature of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one is particularly useful for synthesizing fused heterocyclic systems. The 2-aminothiazole (B372263) core can react with various reagents to form bicyclic and polycyclic structures. A prominent example is the synthesis of imidazo[2,1-b]thiazoles. mdpi.comresearchgate.net This is typically achieved by reacting the 2-aminothiazole moiety with an α-haloketone. The reaction proceeds through initial N-alkylation of the endocyclic nitrogen of the thiazole (B1198619) ring, followed by intramolecular cyclization involving the exocyclic amino group and the ketone to form the fused imidazole (B134444) ring. nih.govconnectjournals.com One-pot, multicomponent reactions have also been developed to efficiently produce complex fused-ring 2-aminothiazoles. mdpi.com

Building Block for Multi-thiazole Scaffolds

The 2-aminothiazole motif is a privileged structure in many biologically active compounds. mdpi.comnih.gov 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one can serve as a foundational unit for constructing molecules containing multiple thiazole rings. The primary amino group can be acylated with a thiazole-containing carboxylic acid, or it can be reacted with a thiazole-based aldehyde to form a Schiff base, effectively linking two thiazole units. Alternatively, the ketone functionality can be used as a handle to introduce other thiazole-containing fragments through various condensation or coupling reactions. mdpi.com

Table 1: Synthesis of Heterocycles from 2-Aminothiazole Precursors

| Starting Material Class | Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| α-Amino Ketone | Self-condensation or 1,2-Diamine | Pyrazine | Condensation/Oxidation |

| α-Amino Ketone | β-Ketoester / 1,3-Dicarbonyl | Pyrrole | Knorr Synthesis |

| 2-Aminothiazole | α-Haloketone | Imidazo[2,1-b]thiazole | Cyclocondensation |

| 2-Aminothiazole | Thiazole-carbonyl chloride | Di-thiazole (Amide linked) | Acylation |

Conversion to 1,2-Amino Alcohols

The ketone functionality in 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one can be selectively reduced to a hydroxyl group, yielding a 1,2-amino alcohol. These chiral amino alcohols are valuable synthons for pharmaceuticals and bioactive compounds. rsc.orgnih.gov The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), which is mild enough to typically not affect the thiazole ring or other functional groups. rsc.org

Recent advancements have demonstrated that unprotected α-amino ketones can be efficiently converted to chiral 1,2-amino alcohols in high yields and excellent enantioselectivity using methods like asymmetric transfer hydrogenation with specific ruthenium catalysts. acs.org This direct conversion avoids the need for protecting group chemistry, making the synthesis more concise and cost-effective. acs.org

Applications in the Synthesis of Complex Organic Molecules

The title compound serves as a crucial intermediate in the synthesis of more elaborate organic molecules, particularly those with therapeutic potential. The 2-aminothiazole scaffold is a core component of numerous clinically used drugs, including anticancer and antimicrobial agents. nih.govresearchgate.netnih.gov The presence of three distinct reactive sites—the exocyclic amine, the endocyclic nitrogen, and the ketone—allows for stepwise or combinatorial functionalization. This enables chemists to build complex molecular architectures by selectively reacting each site to add different substituents or build new ring systems. mdpi.comderpharmachemica.com

Utilization in Scaffold Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to create collections of structurally diverse small molecules, known as chemical libraries. acs.orgnih.gov 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one is an excellent starting block for DOS because its multiple functional groups can be used as points of divergence. frontiersin.org

By reacting the core scaffold with a variety of building blocks, a large library of related but structurally distinct compounds can be rapidly generated. For example:

The primary amine can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates. nih.gov

The ketone can undergo reactions with different Grignard reagents, Wittig reagents, or be used in reductive amination with various amines.

This approach allows for the systematic exploration of the chemical space around the 2-aminothiazole scaffold, which is a proven strategy for identifying novel lead compounds in drug development programs. acs.orgfrontiersin.orggoogle.com

Table 2: Potential Reactions for Diversity-Oriented Synthesis

| Reactive Site | Reaction Type | Example Reagent Class | Resulting Functional Group/Structure |

|---|---|---|---|

| Amino Group | Acylation | Carboxylic Acids / Acid Chlorides | Amide |

| Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Amino Group | Reductive Amination (as nucleophile) | Aldehydes / Ketones | Secondary/Tertiary Amine |

| Ketone Group | Reductive Amination (as electrophile) | Primary/Secondary Amines | Secondary/Tertiary Amine |

| Ketone Group | Wittig Reaction | Phosphonium Ylides | Alkene |

| Ketone Group | Grignard Reaction | Organomagnesium Halides | Tertiary Alcohol |

| Ketone Group | Aldol Condensation | Aldehydes / Ketones | α,β-Unsaturated Ketone |

Potential Contributions to Materials Science and Polymer Chemistry

The unique molecular architecture of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one, which features a reactive aminoketone fragment appended to a thiazole ring, presents significant potential for the development of novel materials and polymers. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a key structural component in a variety of functional organic materials. mdpi.comwikipedia.org Its incorporation into polymer backbones can impart desirable electronic, optical, and thermal properties. research-nexus.net The primary amine and ketone functionalities of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one offer versatile handles for a range of polymerization reactions, positioning it as a valuable monomer or synthetic intermediate in materials science.

Furthermore, the amino and ketone groups of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one allow for its incorporation into various polymer structures through condensation polymerization. For example, the amino group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides, polyimides, or polyureas, respectively. These classes of polymers are known for their excellent thermal stability and mechanical properties. The incorporation of the thiazole unit into such polymers could introduce additional functionalities. For example, thiazole-containing polyureas have been investigated for their corrosion inhibition properties. mdpi.com

The potential applications of polymers derived from 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one extend to the development of materials with specific optical properties. The thiazole ring and the potential for extended conjugation in derived polymers can lead to materials that absorb and emit light at specific wavelengths. This makes them candidates for use in organic dyes, fluorescent sensors, and nonlinear optical materials. researchgate.netresearchgate.net Studies on poly (indol-thiazolo-thiadiazole) derivatives have shown optical band gaps in the range of 1.5 eV to 2.58 eV, indicating their suitability for optoelectronic applications. research-nexus.net

The thermal stability of polymers is a critical factor for many applications. Research has shown that polymers incorporating thiazole rings can exhibit good thermal stability. researchgate.netresearchgate.net For example, poly(phenylenethiazolo[5,4-d]thiazole) has been shown to be stable up to 200 °C. researchgate.net This suggests that polymers synthesized from 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one could also possess favorable thermal characteristics, making them suitable for use in high-temperature environments.

The data presented in the following table summarizes key properties of various thiazole-containing polymers, illustrating the potential characteristics that could be achieved by incorporating 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one into polymer structures.

| Polymer Class | Potential Properties | Example Research Findings |

| Conjugated Polymers | Electrical conductivity, semiconductivity, photoactivity | Bithiazole-based polymers display a wide variety of electrical properties. Thiazole-flanked diketopyrrolopyrrole-based polymers exhibit electron-transporting behavior. nih.gov |

| Polyamides/Polyimides | High thermal stability, mechanical strength | Thiazole-containing polyamides have been synthesized and their complexes with metal ions have shown interesting magnetic properties. |

| Polyureas | Corrosion inhibition, specific biological activities | Thiazole-containing polyureas have demonstrated cathodic, anodic, and mixed inhibition of steel corrosion. mdpi.com |

| Optoelectronic Polymers | Tunable optical band gaps, fluorescence | Poly (indol-thiazolo-thiadiazole) derivatives have optical band gaps between 1.5 eV and 2.58 eV. research-nexus.net Thiazole-based copolymers for polymer solar cells have shown power conversion efficiencies up to 2.75%. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.